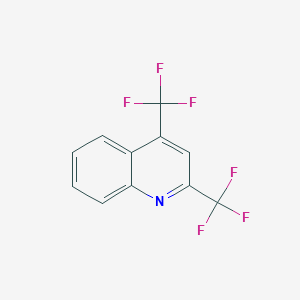

2,4-Bis(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6N/c12-10(13,14)7-5-9(11(15,16)17)18-8-4-2-1-3-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZCBCPFRDLHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Bis Trifluoromethyl Quinoline and Its Derivatives

Historical and Foundational Synthetic Routes

Early methods for the synthesis of quinoline (B57606) derivatives have been well-established for over a century. These foundational routes, primarily based on cyclization and condensation reactions, have been adapted for the preparation of fluorinated analogues like 2,4-bis(trifluoromethyl)quinoline.

Cyclization Reactions and Their Mechanistic Underpinnings

Cyclization reactions are a cornerstone of quinoline synthesis. One notable method involves the cyclization of 2-(trifluoromethyl)aniline (B126271) with ethyl trifluoroacetoacetate in polyphosphoric acid (PPA), which has been reported to produce 2,4-bis(trifluoromethyl)quinoline in high yields of up to 91%. nih.gov The mechanism of such acid-catalyzed cyclizations, like the Combes reaction, generally involves the initial formation of a β-aminoenone intermediate from the reaction of an aniline (B41778) with a β-diketone. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aniline ring, subsequent dehydration, and aromatization to furnish the quinoline core. The reaction conditions, particularly the strength of the acid catalyst, play a crucial role in driving the cyclization and dehydration steps.

Another approach involves the intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives in refluxing nitrobenzene, which yields substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields. researchgate.net The synthesis of the starting enoates is achieved through the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives. researchgate.net

The synthesis of 2,4-bis(trifluoromethyl)quinolin-7(1H)-one also relies on cyclization reactions as a key step. smolecule.com Furthermore, the cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines using polyphosphoric acid at elevated temperatures leads to the formation of 3-alkyl-2-phenyl-4-(trifluoromethyl)benzo[h]quinoline derivatives. mdpi.com

Aniline-Based Condensation Approaches

Condensation reactions involving anilines and suitable three-carbon synthons are fundamental to many classical quinoline syntheses, such as the Doebner-von Miller and Skraup reactions. researchgate.net These principles have been extended to the synthesis of fluorinated quinolines.

A significant method for the formation of 2,4-bis(trifluoromethyl)quinolines involves the reaction of anilines with 1,3-bis(trifluoromethyl)prop-2-ene 1-iminium triflate salts. thieme-connect.comthieme-connect.com These iminium salts act as 1,3-biselectrophilic building blocks. The reaction with anilines proceeds to form the target quinolines. thieme-connect.comresearchgate.net This reaction is proposed to occur via a Michael addition of the aniline to the β-position of the iminium salt, followed by an intramolecular cyclization and subsequent elimination to yield the aromatic quinoline ring. A range of substituted anilines can be used, providing access to various derivatives of 2,4-bis(trifluoromethyl)quinoline. researchgate.net

Contemporary Synthetic Advancements

More recent synthetic strategies have focused on developing milder, more efficient, and regioselective methods for the synthesis of 2,4-bis(trifluoromethyl)quinoline and its derivatives. These modern approaches often utilize novel reagents and catalytic systems.

Fluoroalkyl Amino Reagent (FAR) Chemistry

A noteworthy contemporary method involves the use of Fluoroalkyl Amino Reagents (FARs) to produce 2,4-bis(fluoroalkyl)-substituted quinoline derivatives. researchgate.net This two-step approach allows for the synthesis of quinolines with two identical or different fluoroalkyl groups at the 2- and 4-positions under mild conditions, with good yields and high regioselectivity. researchgate.net This method is a significant improvement over the classical Combes reaction and is scalable for industrial applications. researchgate.net FARs, a class of reagents that had been somewhat overlooked, have re-emerged as powerful tools for introducing various fluorinated groups onto heterocyclic systems. mdpi.combenthamscience.com

Metal-Catalyzed Coupling and Cyclization Strategies

Transition metal catalysis has revolutionized organic synthesis, and the construction of quinoline rings is no exception. Various metal-catalyzed reactions have been developed to provide efficient access to fluorinated quinolines.

Rhodium(I) complexes, for instance, have been found to catalyze the coupling and cyclization of N-aryl trifluoroacetimidoyl chlorides with alkynes, affording 2-trifluoromethylated quinolines in good yields with regioselectivity. acs.org Gold-catalyzed cyclization of trifluoromethylated propargylamines also provides an efficient route to 2-trifluoromethyl quinolines. nih.gov

More broadly, palladium-catalyzed reactions have been extensively used for the synthesis of quinoline derivatives. nih.gov These methods often involve the ingenious modulation of reaction conditions to achieve highly selective cyclization of propargylamines, leading to a variety of functionalized quinolines. nih.gov The palladium catalyst typically coordinates with a triple bond, enhancing its electrophilicity and facilitating an intramolecular nucleophilic attack to form the quinoline ring system. nih.gov

The Palladium-catalyzed Heck reaction, a cornerstone of C-C bond formation, has been adapted for the synthesis of quinoline systems. While direct examples for 2,4-bis(trifluoromethyl)quinoline are not explicitly detailed in the provided context, the principles of Heck cyclization are highly relevant. Generally, this involves the intramolecular reaction of a vinylic or aryl halide with an alkene tethered to the same molecule.

For instance, the synthesis of quinolin-2(1H)-ones has been achieved through a Heck coupling of iodo-derivatives of methoxylated pivaloylaminobenzenes with methyl acrylate, followed by an acid-mediated cyclization. nih.gov Another example is the Pd-catalyzed intramolecular Heck cyclization of N-phenyl-1H-imidazole-4-carboxamide to yield an imidazo[4,5-c]quinolin-4(5H)-one derivative. nih.gov Furthermore, a palladium-catalyzed domino Heck cyclization/sulfination has been developed for the synthesis of various sulfonylated heterocycles, demonstrating the versatility of this approach. bohrium.com The development of domino reactions, such as a double Heck cyclization of bromoenynes, allows for the rapid construction of complex polycyclic systems. researchgate.net

Table 1: Summary of

| Methodology | Key Reagents/Catalysts | Product Type | Key Features | References |

| Historical/Foundational | ||||

| Cyclization Reaction | 2-(Trifluoromethyl)aniline, Ethyl trifluoroacetoacetate, Polyphosphoric acid | 2,4-Bis(trifluoromethyl)quinoline | High yields | nih.gov |

| Aniline-Based Condensation | Anilines, 1,3-Bis(trifluoromethyl)prop-2-ene 1-iminium triflate salts | 2,4-Bis(trifluoromethyl)quinolines | Utilizes biselectrophilic building blocks | thieme-connect.comthieme-connect.comresearchgate.net |

| Contemporary | ||||

| Fluoroalkyl Amino Reagent (FAR) Chemistry | Fluoroalkyl Amino Reagents | 2,4-Bis(fluoroalkyl)-substituted quinolines | Mild conditions, high regioselectivity, scalable | researchgate.netmdpi.combenthamscience.com |

| Metal-Catalyzed Coupling and Cyclization | Rh(I) complexes, Au catalysts, Pd catalysts | Trifluoromethylated quinolines | High efficiency and selectivity | acs.orgnih.gov |

| Palladium-Catalyzed Heck Cyclization | Pd catalysts | Quinolone derivatives | Domino reactions for complex structures | nih.govbohrium.comresearchgate.net |

Nickel-Catalyzed Insertion Reactions

Nickel-catalyzed reactions have emerged as a powerful tool for the synthesis of trifluoromethyl-substituted quinolines. A notable methodology involves the nickel-catalyzed insertion of an alkyne into the C–S bond of a 2-(trifluoromethyl)-1,3-benzothiazole. thieme-connect.comthieme.de This process leads to the formation of a seven-membered benzothiazepine (B8601423) intermediate, which subsequently undergoes thermal desulfidation to yield the desired 2-(trifluoromethyl)quinoline. thieme-connect.comthieme-connect.com This reaction can be viewed as a formal substitution of a sulfur atom with an alkyne. thieme-connect.com

The reaction is typically carried out using a Ni(0) catalyst, such as bis(1,5-cyclooctadiene)nickel ([Ni(cod)2]), in the presence of an N-heterocyclic carbene (NHC) ligand like 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr). thieme-connect.comthieme-connect.com The structure of a key thianickelacycle intermediate, formed through the oxidative addition of the C–S bond to the nickel(0) center, has been confirmed by X-ray single-crystal structure analysis. thieme-connect.com

The scope of this reaction is broad, accommodating various substituted benzothiazoles and alkynes. thieme-connect.com While the direct synthesis of 2,4-bis(trifluoromethyl)quinoline using this method would require a trifluoromethyl-containing alkyne, the protocol has proven effective for a range of other substituents at the 4-position. For instance, reactions with different internal alkynes have produced the corresponding 2-(trifluoromethyl)quinolines in yields ranging from moderate to excellent. thieme-connect.com

Table 1: Nickel-Catalyzed Synthesis of 2-(Trifluoromethyl)quinolines thieme-connect.com

| Benzothiazole Reactant | Alkyne Reactant | Product | Yield |

|---|---|---|---|

| 2-(Trifluoromethyl)-1,3-benzothiazole | Oct-4-yne | 3,4-Dipropyl-2-(trifluoromethyl)quinoline | 99% |

| 2-(Trifluoromethyl)-1,3-benzothiazole | 1,2-Diphenylethyne | 3,4-Diphenyl-2-(trifluoromethyl)quinoline | 90% |

| 6-Methoxy-2-(trifluoromethyl)-1,3-benzothiazole | Oct-4-yne | 7-Methoxy-3,4-dipropyl-2-(trifluoromethyl)quinoline | 92% |

| 5-(Trifluoromethyl)-2-(trifluoromethyl)-1,3-benzothiazole | Oct-4-yne | 3,4-Dipropyl-2,6-bis(trifluoromethyl)quinoline | 67% |

Another approach involves a three-component carboamination and cyclization of alkynes, although this typically yields 2,3-disubstituted quinolines. acs.org

Copper-Catalyzed Annulation

Copper catalysis provides an alternative and efficient route for constructing the quinoline scaffold. One-pot synthetic strategies utilizing copper(II) catalysts have been developed for the synthesis of 2,4-disubstituted quinolines. nih.gov A key example is the reaction of substituted anilines with dimethyl acetylenedicarboxylate (B1228247), catalyzed by copper(II) triflate (Cu(OTf)₂). This method proceeds via a regioselective cascade annulation, involving enamine and propargylic imine intermediates, to generate 2,4-disubstituted quinolines in good to excellent yields. nih.gov

While direct examples for the synthesis of 2,4-bis(trifluoromethyl)quinoline using this specific method are not prevalent, the protocol's tolerance for various aniline substrates suggests its potential applicability. nih.gov Copper catalysis is also instrumental in other related transformations, such as the synthesis of quinoline-4-thiols and the oxidative C-H annulation of quinolines to form larger heterocyclic systems. nih.govnih.gov

Cobalt and Iron Catalysis in Quinoline Synthesis

First-row transition metals like cobalt and iron are attractive for catalysis due to their abundance and lower cost. Both have been successfully employed in various strategies for quinoline synthesis.

Cobalt Catalysis: Cobalt complexes have been shown to catalyze the synthesis of quinolines through atom-economical dehydrogenative coupling reactions. rsc.org For example, a phosphine-free Co(II) complex can effectively catalyze the synthesis of quinolines from the reaction of 2-aminobenzyl alcohols and ketones. rsc.orgorganic-chemistry.org Heterogeneous cobalt oxide has also been identified as an effective catalyst for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. organic-chemistry.org Furthermore, cobalt nanocatalysts supported on nitrogen-doped carbon materials can facilitate the reductive annulation of 2-nitroaryl carbonyls with alkynes to produce quinolines. nih.gov

Iron Catalysis: Iron catalysts are also versatile in quinoline synthesis. FeCl₃ has been used to catalyze the decyanation of α-aminonitriles followed by a [4+2] annulation with terminal alkynes, yielding 2,4-diaryl quinolines. organic-chemistry.org Iron salts like FeSO₄ can catalyze the direct C–H activation and functionalization of quinoline-N-oxides, which represents a greener approach as water is the only byproduct. rsc.org Iron-catalyzed cross-coupling reactions of heteroaromatic tosylates with Grignard reagents have also been reported, allowing for the introduction of various substituents onto the quinoline ring. organic-chemistry.org

Dehydrogenative Coupling Reactions

Dehydrogenative coupling reactions represent a highly efficient and environmentally benign strategy for synthesizing N-heterocycles, as they often generate only hydrogen and/or water as byproducts. rsc.org Several metal catalysts have been employed for this purpose in quinoline synthesis.

A biomimetic method for constructing polysubstituted quinolines involves the dehydrogenative condensation and coupling of 2-aminobenzyl alcohols with ketones, catalyzed by a well-defined singlet diradical Ni(II)-complex. nih.gov Similarly, cobalt acetate (B1210297) (Co(OAc)₂·4H₂O) in the presence of a base can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to furnish quinolines in a one-pot manner under mild conditions. organic-chemistry.org Ruthenium pincer complexes have also been reported to be highly efficient for the acceptorless dehydrogenative coupling (ADC) of alcohols for quinoline synthesis. rsc.org These methods offer an atom-economical route to the quinoline core, which can be adapted for the synthesis of trifluoromethyl-substituted derivatives.

One-Pot Synthetic Protocols and Cascade Reactions

One-pot and cascade reactions are highly desirable in organic synthesis as they reduce the number of separate purification steps, save time and resources, and minimize waste. Several such protocols have been developed for the synthesis of quinolines, including those bearing trifluoromethyl groups.

A particularly relevant and powerful method for the synthesis of 2,4-bis(fluoroalkyl)-substituted quinolines involves the use of Fluoroalkyl Amino Reagents (FARs). researchgate.net This approach allows for the synthesis of quinoline derivatives bearing two identical or different fluoroalkyl groups at the C2 and C4 positions in a single step from variously substituted aryl fluoroketimines. The reaction proceeds under mild conditions, is scalable, and demonstrates very good regioselectivity. researchgate.net

Other one-pot methods include copper-catalyzed cascade reactions for the synthesis of 2,4-disubstituted quinolines and palladium-catalyzed cascades involving isocyanides to produce 4-amino-2-trifluoromethyl quinoline derivatives. nih.govresearchgate.net These multi-component reactions streamline the assembly of the complex quinoline scaffold from simple precursors. nih.gov

Table 2: Example of a One-Pot Three-Component Synthesis of a Quinolone nih.gov

| Component 1 (Aniline) | Component 2 (Aldehyde) | Component 3 (Acid) | Catalyst System | Product Type | Yield |

|---|---|---|---|---|---|

| 3,4-Methylenedioxyaniline | Aryl/Heteroaryl Aldehyde | N,N-Dimethylbarbituric Acid | Trimethyl glycine (B1666218) betaine-oxalic acid | Spiro[quinoline-pyrimidine]-trione | Up to 85% |

Regioselectivity and Stereochemical Control in Synthesis

Controlling regioselectivity and stereochemistry is paramount in synthesizing complex molecules for specific applications. In the synthesis of 2,4-disubstituted quinolines, achieving the correct placement of the trifluoromethyl groups is crucial.

The copper-catalyzed cascade annulation of anilines with dimethyl acetylenedicarboxylate is reported to proceed with complete regio- and site-selectivity, ensuring the formation of the 2,4-disubstituted pattern. nih.gov Similarly, the one-step synthesis of 2,4-bis(fluoroalkyl)-quinolines using Fluoroalkyl Amino Reagents (FARs) is noted for its very good regioselectivity, which is a significant advantage of the method. researchgate.net

While the synthesis of the achiral 2,4-bis(trifluoromethyl)quinoline core does not involve stereochemical control, the synthesis of its derivatives often does. For example, the enantioselective synthesis of 4-aminoalcohol quinoline derivatives, which can possess the 2,8-bis(trifluoromethyl)quinoline (B3046767) scaffold, has been achieved. researchgate.netnih.gov These syntheses often rely on a regioselective Sₙ2 ring-opening of a chiral epoxide intermediate, which allows for the preparation of pure enantiomers with high enantiomeric excess. researchgate.net Such control is vital, as the biological activity of chiral quinoline derivatives can be highly dependent on their stereochemistry. researchgate.net

Green Chemistry Principles in 2,4-Bis(trifluoromethyl)quinoline Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Key goals include the use of less hazardous materials, renewable feedstocks, catalytic rather than stoichiometric reagents, and the minimization of waste.

Several approaches to quinoline synthesis align with these principles. Acceptorless dehydrogenative coupling (ADC) reactions are inherently green as they produce only water and hydrogen as byproducts. rsc.org The use of earth-abundant and non-toxic metal catalysts, such as iron and cobalt, is a significant step towards sustainability. organic-chemistry.orgnih.govrsc.org Iron-catalyzed reactions where water is the sole byproduct are particularly noteworthy for their green credentials. rsc.org

The development of one-pot and cascade reactions also contributes to green chemistry by reducing the number of reaction and purification steps, thereby saving solvents and energy. nih.govnih.govnih.gov The use of water as a solvent, nanocatalysts that can be easily recovered and reused, and solvent-free reaction conditions further enhance the environmental profile of these synthetic routes. nih.govnih.gov Additionally, alternative energy sources like microwave irradiation and ultrasound are being employed to reduce reaction times and energy consumption compared to conventional heating. ijpsr.com

Solvent-Free and Catalyst-Free Methodologies

In recent years, there has been a growing emphasis on developing synthetic protocols that are both solvent-free and catalyst-free, aligning with the principles of green chemistry. These methods aim to reduce environmental impact and simplify reaction procedures.

A notable solvent-free and catalyst-free approach for the synthesis of 2,4-bis(trifluoromethyl)quinoline derivatives involves the Combes cyclization reaction. exlibrisgroup.com This method utilizes Eaton's reagent, a cost-effective and commercially available reagent, to facilitate the reaction between various arylamines and fluoroalkylated building blocks. exlibrisgroup.com The reaction can be conveniently carried out in a one-pot protocol without the need for a solvent, leading to the formation of 2,4-bis(trifluoromethyl)quinolines in moderate to high yields. exlibrisgroup.com This approach demonstrates compatibility with a range of arylamines bearing diverse functional groups. exlibrisgroup.com

Another strategy involves the [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids. researchgate.netacs.org This method is advantageous as it proceeds under catalyst- and additive-free conditions, directly employing readily available and low-cost polyfluoroalkanoic acids as both the C1 synthon and the fluoroalkyl source. researchgate.netacs.org This reaction provides a direct route to various 2-fluoroalkylated quinolines, including those with trifluoromethyl groups, with good yields and excellent functional group tolerance. researchgate.netacs.org

Furthermore, research has explored the use of heterogeneous catalysts, such as Hβ zeolite, for the synthesis of 2,4-disubstituted quinolines under solvent-free conditions. rsc.org This method involves a one-step cyclization of ketones and 2-aminobenzophenones. rsc.org The catalyst can be recovered and reused multiple times without a significant loss in its efficiency, highlighting the sustainability of this approach. rsc.org While this example focuses on disubstituted quinolines in general, the principles can be extended to the synthesis of specifically fluorinated derivatives.

Table 1: Comparison of Solvent-Free and Catalyst-Free Methodologies

| Methodology | Reactants | Reagents/Conditions | Key Advantages |

|---|---|---|---|

| Combes Cyclization | Arylamines, Fluoroalkylated building blocks | Eaton's reagent, one-pot, solvent-free | Cost-effective, commercially available reagent, moderate to high yields. exlibrisgroup.com |

| [5 + 1] Cyclization | 2-Vinylanilines, Polyfluoroalkanoic acids | Catalyst- and additive-free | Utilizes low-cost starting materials, good yields, excellent functional group tolerance. researchgate.netacs.org |

| Heterogeneous Catalysis | Ketones, 2-Aminobenzophenones | Hβ zeolite, solvent-free | Reusable catalyst, sustainable process. rsc.org |

Atom-Economic and Sustainable Approaches

A significant advancement in this area is the development of a concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines using Eaton's reagent. exlibrisgroup.com This method is considered atom-economic as it efficiently incorporates the starting materials into the desired quinoline structure. exlibrisgroup.com The solvent-free nature of this one-pot protocol further enhances its sustainability by eliminating solvent waste. exlibrisgroup.com

Another approach that emphasizes atom economy is the [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids. researchgate.net This method is inherently atom-economical as it constructs the quinoline ring by combining two main components with minimal byproduct formation. researchgate.net The absence of a catalyst and solvent further contributes to its green credentials. researchgate.net

Table 2: Atom-Economic and Sustainable Synthesis Strategies

| Strategy | Description | Sustainability Features |

|---|---|---|

| Combes Cyclization with Eaton's Reagent | One-pot synthesis from arylamines. exlibrisgroup.com | Atom-economic, solvent-free. exlibrisgroup.com |

| [5 + 1] Cyclization | Reaction of 2-vinylanilines with polyfluoroalkanoic acids. researchgate.net | High atom economy, catalyst- and solvent-free. researchgate.net |

| Nanocatalyst-based Friedlander Protocol | Condensation of 2-aminoaryl ketones and α-methylene ketones. nih.gov | Use of greener solvents (e.g., ethanol), potential for catalyst reuse. nih.gov |

Scalability Considerations for Research and Industrial Application

The scalability of a synthetic method is a critical factor in its transition from a laboratory-scale procedure to a viable industrial process. For 2,4-bis(trifluoromethyl)quinoline, scalability is essential for its potential use in various applications.

Several synthetic routes have been developed with scalability in mind. For instance, the cyclization of 2-(trifluoromethyl)aniline with ethyl trifluoroacetoacetate in polyphosphoric acid (PPA) has been reported to achieve high yields (91%), suggesting potential for larger-scale production. Similarly, a visible-light-mediated, catalyst-free synthesis of trifluoromethyl (spiro)-epoxides bearing contiguous quaternary centers has been demonstrated on a gram scale, indicating its potential for scale-up. rsc.org

One-pot processes are particularly advantageous for industrial applications as they reduce the number of unit operations, minimize waste, and can be more cost-effective. A one-pot synthesis of a mefloquine (B1676156) intermediate, [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, highlights the industrial applicability of such sequential reactions in the same vessel. google.com While this example pertains to a derivative, the principles of one-pot synthesis are highly relevant for the production of 2,4-bis(trifluoromethyl)quinoline itself.

The use of organometallic reagents like butyl lithium, which was once considered hazardous for large-scale operations, has become more feasible due to its industrial-scale production and transport. google.com This development opens up possibilities for scaling up reactions that utilize such reagents.

Table 3: Scalability of Synthetic Methods

| Method | Key Features for Scalability | Potential Challenges |

|---|---|---|

| Cyclization in PPA | High reported yields. | Use of a strong acid (PPA) may require specialized equipment. |

| Visible-light mediated synthesis | Demonstrated on gram scale. rsc.org | Requires specialized photochemical reactors for large-scale production. |

| One-pot synthesis | Reduced unit operations, cost-effective. google.com | Optimization of reaction conditions for all steps in a single pot can be complex. |

| Heterogeneous Catalysis | Easy catalyst separation and reuse. rsc.org | Catalyst deactivation over multiple cycles may need to be addressed. |

Chemical Reactivity, Functionalization, and Derivatization of 2,4 Bis Trifluoromethyl Quinoline

Electrophilic and Nucleophilic Substitution Reactions

The electron-deficient nature of the 2,4-bis(trifluoromethyl)quinoline ring system makes electrophilic aromatic substitution challenging. The CF₃ groups strongly withdraw electron density from the quinoline (B57606) nucleus, particularly from the pyridine (B92270) ring, making it less susceptible to attack by electrophiles.

Conversely, the molecule is highly activated towards nucleophilic substitution. The CF₃ groups can participate in nucleophilic substitution reactions, which allows for the introduction of various functional groups and the formation of diverse substituted quinolines evitachem.comsmolecule.com. For instance, a chloro-substituted analogue, 4-chloro-2,8-bis(trifluoromethyl)quinoline (B1363108), readily undergoes nucleophilic displacement of the chlorine atom by amines and hydrazinyl groups semanticscholar.orgsemanticscholar.orgutmb.edu. This reactivity highlights the potential for functionalization at positions activated by the trifluoromethyl groups, even when one of the groups is located on the benzene (B151609) ring.

In related systems, such as N,N-dimethyl-2-methoxy-3-trifluoroacetyl-4-quinolylamine, nucleophilic aromatic substitution with various amines occurs chemoselectively. This demonstrates the nuanced reactivity that can be achieved in highly functionalized quinoline systems clockss.org. The trifluoromethyl groups in aromatic compounds, in general, facilitate reactions with nucleophilic reagents acs.org.

C-H Functionalization Strategies

Direct C-H functionalization offers an atom-economical approach to modify the quinoline scaffold without the need for pre-installed leaving groups. The electronic properties of the 2,4-bis(trifluoromethyl)quinoline system play a crucial role in determining the regioselectivity of these reactions.

The direct C-H arylation of 2,4-bis(trifluoromethyl)quinoline itself is not extensively documented. However, studies on related quinoline derivatives provide insights into the expected reactivity. For quinoline N-oxides, C-H arylation can be directed to the C2 or C8 positions depending on the catalytic system and reaction conditions acs.orgacs.orgmdpi.comrhhz.net. The formation of an N-oxide can activate the C2 position for arylation. For instance, various substituted quinoline N-oxides undergo Pd-catalyzed C2-arylation with aryl tosylates mdpi.com.

In the absence of a directing N-oxide group, the electronic effects of the trifluoromethyl groups would likely direct C-H functionalization to the electron-richer carbocyclic (benzene) ring. Research on the C-H functionalization of quinolines with electron-withdrawing groups has shown that distal positions can be targeted nih.gov. For 3-(trifluoromethyl)quinoline, rhodium-promoted C-H activation occurs at the C2, C4, C6, and C7 positions, indicating that the carbocyclic ring is also susceptible to activation semanticscholar.org.

Direct C-H amination of quinolines has been achieved, often utilizing an N-oxide to direct the reaction to the C2 position. Copper-catalyzed C-H amination of quinoline N-oxides with various amines, including cyclic and acyclic secondary amines, has been reported to proceed in good yields nih.govrsc.org. The reaction tolerates a range of functional groups on the quinoline N-oxide, although electron-donating groups can sometimes reduce the reactivity of the C2-H bond nih.gov.

For quinolines bearing electron-withdrawing groups, C-H amination can also be directed to the carbocyclic ring. For example, the use of an 8-aminoquinoline (B160924) directing group can facilitate C-H amination at the C5 position researchgate.net. Given the strong deactivating effect of the two CF₃ groups on the pyridine ring of 2,4-bis(trifluoromethyl)quinoline, it is plausible that C-H amination strategies would favor functionalization of the benzene portion of the molecule.

Cross-Coupling Reactions for Peripheral Modification

Cross-coupling reactions are powerful tools for introducing new carbon-carbon bonds, and they are particularly useful for modifying halogenated derivatives of 2,4-bis(trifluoromethyl)quinoline.

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a viable method for the alkynylation of halogenated 2,4-bis(trifluoromethyl)quinolines. Although direct Sonogashira coupling on the C-H bonds of the parent compound is not typical, the reaction proceeds efficiently with halo-substituted derivatives.

For instance, palladium-catalyzed Sonogashira reactions have been successfully performed on bis- and tris-brominated 2-trifluoromethylquinolines, leading to various alkynylated products in good to excellent yields beilstein-journals.org. The reaction conditions often involve a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst beilstein-journals.orgresearchgate.net. The regioselectivity of the coupling depends on the position of the halogen. In di- or tri-halogenated quinolines, the reaction can proceed at multiple sites, although dehalogenation can sometimes be a competing side reaction beilstein-journals.org.

Table 1: Examples of Sonogashira Coupling on Brominated 2-Trifluoromethylquinolines

| Starting Material | Alkyne Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,8-Dibromo-2-(trifluoromethyl)quinoline (B1352717) | Phenylacetylene | Pd(PPh₃)₄ / CuI | 4,8-Bis(phenylethynyl)-2-(trifluoromethyl)quinoline | Quantitative | beilstein-journals.org |

| 3,4,6-Tribromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | 3,4,6-Tris(phenylethynyl)-2-(trifluoromethyl)quinoline | Good | beilstein-journals.org |

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is well-suited for the arylation of halogenated 2,4-bis(trifluoromethyl)quinolines.

New 2,8-bis(trifluoromethyl)-4-substituted quinolines have been synthesized from a 4-haloquinoline precursor using the Suzuki protocol researchgate.net. This demonstrates the feasibility of introducing aryl groups at the C4 position. The reaction of 4-chloro-2,8-bis(trifluoromethyl)quinoline with various boronic acids in the presence of a palladium catalyst can be used to generate a range of arylated quinolines. Similarly, Pd-catalyzed C-4 borylation of chloroquinolines, followed by Suzuki coupling, provides another route to functionalized quinolines rsc.org.

The efficiency and regioselectivity of the Suzuki coupling are influenced by the nature of the halide (I > Br > Cl) and the reaction conditions, including the choice of palladium catalyst, ligand, and base sumitomo-chem.co.jpresearchgate.net.

Table 2: Proposed Suzuki Coupling for Arylation of a Halogenated 2,4-Bis(trifluoromethyl)quinoline

| Quinoline Substrate | Boronic Acid | Typical Catalyst | Expected Product | Reference (Analogous Reactions) |

|---|---|---|---|---|

| X-bromo-2,4-bis(trifluoromethyl)quinoline (X = 6, 7, or 8) | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | X-phenyl-2,4-bis(trifluoromethyl)quinoline | researchgate.net |

| X-chloro-2,4-bis(trifluoromethyl)quinoline (X = 6, 7, or 8) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | X-(4-methoxyphenyl)-2,4-bis(trifluoromethyl)quinoline | researchgate.net |

Formation of Advanced Quinoline Hybrids and Conjugates

There is no specific information in the searched literature regarding the formation of advanced hybrids and conjugates starting directly from 2,4-bis(trifluoromethyl)quinoline. Research on quinoline hybrids, which involves combining the quinoline scaffold with other pharmacologically active molecules, has largely centered on derivatives of the 2,8-bis(trifluoromethyl)quinoline (B3046767) core due to its established biological activity. nih.gov

Derivatization for Specific Chemical Functionality

Detailed research findings on the derivatization of 2,4-bis(trifluoromethyl)quinoline into hydrazones, ureas, thioureas, or pyrazoles are not present in the available search results. The following subsections describe these synthetic transformations as they have been reported for the analogous 2,8-bis(trifluoromethyl)quinoline , illustrating a potential, though unconfirmed, reactivity pattern.

For the 2,8-isomer, the key intermediate, 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline, is the precursor for synthesizing a range of derivatives. nitk.ac.in

Hydrazones are formed by reacting the hydrazinyl intermediate with various aliphatic or aromatic aldehydes in an alcoholic medium, often with a catalytic amount of acetic acid. nitk.ac.innih.gov

Urea derivatives are synthesized by heating the hydrazinyl compound with substituted isocyanates in a solvent such as toluene. nitk.ac.in

Thiourea derivatives are similarly produced by condensing the hydrazinyl compound with substituted isothiocyanates under heating in toluene. nitk.ac.in

A summary of these reactions as reported for the 2,8-isomer is presented below.

Table 1: Synthesis of Hydrazone, Urea, and Thiourea Derivatives from 4-Hydrazinyl-2,8-bis(trifluoromethyl)quinoline

| Derivative Type | Reagents | Reaction Conditions | Reference |

|---|---|---|---|

| Hydrazones | Aliphatic/Aromatic Aldehydes | Catalytic Acetic Acid, Alcoholic Medium | nitk.ac.in |

| Ureas | Substituted Isocyanates | Toluene, 110°C | nitk.ac.in |

This table describes reactions for the 2,8-isomer, as no data was found for the 2,4-isomer.

The formation of a pyrazole (B372694) ring fused or attached to the quinoline system has been achieved with the 2,8-bis(trifluoromethyl)quinoline scaffold. One documented method involves reacting 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline with acetylacetone (B45752) in refluxing ethanol, which leads to the formation of the corresponding pyrazole derivative. nih.govutmb.edu This cyclization reaction provides a pathway to novel heterocyclic systems, but again, has been specifically reported for the 2,8-isomer, not the 2,4-isomer.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of 2,4-bis(trifluoromethyl)quinoline in solution. Both one-dimensional and multi-dimensional NMR experiments offer detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

Low-Temperature NMR for Reaction Intermediates and Mechanisms

Low-temperature NMR spectroscopy is a powerful tool for studying reaction mechanisms by allowing for the observation of transient intermediates. In the synthesis of related quinoline (B57606) derivatives, low-temperature NMR has been employed to monitor the reaction progress and identify key intermediates, providing a detailed understanding of the reaction pathway. researchgate.net For example, the formation of α-(trifluoromethyl)carbenium ions, which can be intermediates in certain reactions, has been directly observed using low-temperature NMR experiments in superacidic media. beilstein-journals.org This technique can provide crucial evidence for proposed reaction mechanisms, such as the step-by-step coupling in the synthesis of quinoline heterocycles. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and analyzing the fragmentation patterns of 2,4-bis(trifluoromethyl)quinoline. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of the molecule. beilstein-journals.orgbeilstein-archives.orgmdpi.com The fragmentation patterns observed in the mass spectrum offer valuable structural information, revealing how the molecule breaks apart under ionization. This data is critical for verifying the identity and purity of synthesized 2,4-bis(trifluoromethyl)quinoline.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Vibrations and Conformations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides detailed information about the molecular vibrations and conformations of 2,4-bis(trifluoromethyl)quinoline. The analysis of the infrared and Raman spectra, often supported by density functional theory (DFT) calculations, allows for the unambiguous characterization of the main vibrational bands. researchgate.net

In substituted quinolines, characteristic bands can be identified. For example, C-H stretching vibrations in the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. dergipark.org.tr The in-plane and out-of-plane C-H bending vibrations appear in the 1300-1000 cm⁻¹ and 1000-750 cm⁻¹ ranges, respectively. scispace.com The presence of the trifluoromethyl groups will introduce strong C-F stretching vibrations, which are typically observed in the region of 1350-1100 cm⁻¹. The vibrational spectra of quinoline derivatives can exhibit significant wavenumber shifts for several key bands depending on the nature and position of the substituents. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for 2,4-bis(trifluoromethyl)quinoline in the solid state, revealing the precise three-dimensional arrangement of atoms. This technique has been successfully applied to various substituted quinolines, offering a detailed picture of their molecular geometry. beilstein-journals.orgnih.gov For instance, the crystal structure of 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971) has been determined, showing that it crystallizes in the monoclinic space group P2₁/n. Similarly, the structure of 2,8-bis(trifluoromethyl)-4-vinylquinoline (B1416437) has been established to be in the monoclinic space group P21/c. jst.go.jp These studies confirm the planarity of the quinoline ring system and the specific orientations of the substituent groups.

Precise Bond Lengths, Angles, and Dihedral Conformations

X-ray crystallographic analysis yields precise measurements of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and steric interactions. researchgate.netresearchgate.net For example, in the crystal structure of a related compound, (E)-1-(4-Methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone, the quinoline ring system is nearly coplanar with the central hydrazone chain, with a dihedral angle of only 3.45 (9)°. nih.gov In another example, 3,4-dimethoxybenzaldehyde (B141060) [2,8-bis(trifluoromethyl)quinolin-4-yl]hydrazone, the dihedral angle between the quinoline and benzene (B151609) rings is a mere 2.31 (8)°. iucr.org The planarity of the quinoline ring itself is also confirmed, with root-mean-square deviations for all non-hydrogen atoms being very small. scispace.com These detailed structural parameters are crucial for computational modeling and for understanding the structure-property relationships of 2,4-bis(trifluoromethyl)quinoline and its derivatives.

| Technique | Information Provided | Key Findings for Trifluoromethylated Quinolines |

| Multi-Dimensional NMR | Connectivity and spatial arrangement of atoms in solution. | Unambiguous assignment of ¹H and ¹³C signals; confirmation of substitution patterns. nih.govmdpi.comresearchgate.net |

| Low-Temperature NMR | Observation of transient reaction intermediates. | Provides evidence for reaction mechanisms and the formation of species like carbenium ions. researchgate.netbeilstein-journals.org |

| Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition; fragmentation patterns. | Confirmation of molecular formula and structural verification. beilstein-journals.orgbeilstein-archives.orgmdpi.com |

| Vibrational Spectroscopy (FT-IR & FT-Raman) | Molecular vibrations and functional groups. | Characteristic C-H and strong C-F stretching bands confirm the presence of the quinoline core and trifluoromethyl groups. researchgate.netdergipark.org.trscispace.com |

| X-ray Crystallography | Precise 3D atomic arrangement in the solid state. | Confirms planarity of the quinoline ring and provides detailed bond lengths, angles, and dihedral angles. beilstein-journals.orgnih.govjst.go.jp |

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonds)

The supramolecular architecture and solid-state packing of 2,4-Bis(trifluoromethyl)quinoline are governed by a variety of non-covalent intermolecular forces. The presence of the electron-rich nitrogen atom, the aromatic quinoline core, and the highly electronegative trifluoromethyl groups dictates the nature of these interactions.

Hydrogen Bonding: In its pure form, 2,4-Bis(trifluoromethyl)quinoline does not possess classical hydrogen bond donors such as hydroxyl (-OH) or primary/secondary amine (-NH) groups. ontosight.ai Consequently, it cannot form strong, conventional hydrogen bonds like those observed in hydroxylated quinoline derivatives. However, the molecule can act as a hydrogen bond acceptor. Weaker intermolecular interactions, such as C-H···N and C-H···F hydrogen bonds, are anticipated. In related trifluoromethylated quinoline structures, C-H···F interactions have been shown to play a role in the crystal packing. tandfonline.comjst.go.jp These interactions involve a hydrogen atom from a C-H bond on an adjacent molecule interacting with the nitrogen lone pair or, more commonly, with the highly electronegative fluorine atoms of the trifluoromethyl groups.

π-π Stacking: The quinoline ring system is an extended aromatic π-system. The two potent electron-withdrawing trifluoromethyl (-CF3) groups significantly reduce the electron density of the aromatic rings, making it an electron-deficient system. This electronic characteristic promotes π-π stacking interactions between the quinoline cores of adjacent molecules, which is a common feature in the crystal structures of quinoline derivatives. iucr.orgiucr.org Studies on other aromatics bearing trifluoromethyl groups have shown that stacking between these electron-deficient π-systems is a significant controlling factor in their solid-state assembly. researchgate.net These interactions contribute to the stabilization of the crystal lattice.

Halogen Bonds and Fluorine Contacts: While classical halogen bonds typically involve chlorine, bromine, and iodine, the fluorine atoms of the trifluoromethyl groups are pivotal in forming numerous short-range intermolecular contacts. Research indicates that trifluoromethyl groups exhibit a high propensity for engaging in a wide range of close intermolecular contacts, which can be crucial for molecular recognition and binding. scilit.com For 2,4-Bis(trifluoromethyl)quinoline, these interactions primarily include:

F···F Interactions: Close contacts between fluorine atoms on neighboring molecules. researchgate.net

F···π Interactions: Interactions where the electronegative fluorine atom is attracted to the π-electron cloud of an adjacent quinoline ring. researchgate.net

The combination of these varied fluorine contacts, along with π-π stacking, likely dictates the three-dimensional structure of 2,4-Bis(trifluoromethyl)quinoline in the solid state. researchgate.net

Table 1: Summary of Potential Intermolecular Interactions in 2,4-Bis(trifluoromethyl)quinoline

| Interaction Type | Donor/Acceptor Moiety | Description | Significance |

| Hydrogen Bonding | C-H / N, F | Weak interactions between aromatic/aliphatic C-H groups and the quinoline nitrogen or fluorine atoms. | Contributes to crystal lattice stabilization. |

| π-π Stacking | Quinoline Core ↔ Quinoline Core | Stacking of the electron-deficient aromatic rings of adjacent molecules. | A primary force in crystal packing and stabilization. researchgate.net |

| Fluorine Contacts | C-F ↔ H-C, C-F ↔ F-C, C-F ↔ π-system | Numerous short-range contacts involving the fluorine atoms of the -CF3 groups. | Critical for defining the supramolecular assembly and molecular packing. scilit.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic structure of 2,4-Bis(trifluoromethyl)quinoline by probing the electron transitions between different molecular orbitals. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The spectrum for this compound is dominated by transitions within the heteroaromatic quinoline core. beilstein-journals.orgbeilstein-journals.org

The primary electronic transitions observed for quinoline and its derivatives are:

π→π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a bonding π-orbital to an antibonding π-orbital of the aromatic system. uzh.ch Given the extended conjugation of the quinoline ring, multiple π→π bands are expected. These transitions are characteristic of aromatic and heteroaromatic compounds. beilstein-journals.orgnih.gov

n→π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π-orbital. uzh.ch Compared to π→π transitions, n→π* transitions are typically lower in energy (occur at longer wavelengths) and have a significantly lower intensity. uzh.ch

The presence of two electron-withdrawing trifluoromethyl groups influences the energy levels of the molecular orbitals. These groups can cause a shift in the absorption maxima (λmax) when compared to unsubstituted quinoline. In studies of related alkynylated 2-trifluoromethylquinolines, absorption maxima were observed in the UV region, and the substitution pattern was found to influence the optical properties. beilstein-journals.orgnih.gov Similarly, other substituted quinolines show characteristic broad absorption bands in the UV range corresponding to these electronic transitions. beilstein-journals.orgresearchgate.net

Table 2: General Characteristics of Electronic Transitions for 2,4-Bis(trifluoromethyl)quinoline

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | Bonding π → Antibonding π | UV Region (<350 nm) | High |

| n → π | Non-bonding (N lone pair) → Antibonding π | Near UV / Visible Region (>300 nm) | Low |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.govcore.ac.uk For quinoline (B57606) derivatives, DFT has been widely used to investigate their structural, electronic, and optical properties. nih.govdergipark.org.trtandfonline.com

The electronic properties of 2,4-bis(trifluoromethyl)quinoline are largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. scirp.orgresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. scirp.org

In quinoline derivatives, the HOMO is often localized on the quinoline ring system, indicating its electron-donating capability, while the LUMO distribution can vary depending on the substituents. The presence of two strongly electron-withdrawing trifluoromethyl groups at the 2 and 4 positions of the quinoline core significantly lowers the energy of both the HOMO and LUMO. This leads to a distinct electronic profile compared to unsubstituted quinoline.

DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. This analysis helps in understanding charge transfer interactions within the molecule, which are crucial for its biological activity and nonlinear optical properties. scirp.orgscience.gov

Table 1: Representative Frontier Molecular Orbital Energies for Quinoline Derivatives (Calculated)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| 3-Chloro-4-hydroxyquinoline | -6.49 | -2.01 | 4.48 |

Note: The values presented are illustrative and can vary based on the specific computational method and basis set used. The data for quinoline and 3-chloro-4-hydroxyquinoline are provided for comparative purposes. scirp.org

Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of 2,4-bis(trifluoromethyl)quinoline. nih.gov This process minimizes the energy of the molecule with respect to its atomic coordinates, providing accurate bond lengths, bond angles, and dihedral angles. The optimized geometry represents the molecule in its ground electronic state and serves as the foundation for further computational analysis. nih.gov

Once the optimized structure is obtained, vibrational frequency computations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. dergipark.org.tr By comparing the computed vibrational frequencies with experimental data, a detailed assignment of the spectral bands to specific molecular vibrations can be achieved. dergipark.org.tr This is particularly useful for identifying characteristic vibrational modes associated with the quinoline core and the trifluoromethyl groups. For instance, characteristic C-F stretching and bending vibrations can be precisely assigned. dergipark.org.tr

Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption wavelengths and oscillator strengths. researchgate.net These calculations provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic heterocyclic compounds like quinoline. beilstein-journals.org

The introduction of trifluoromethyl groups is known to influence the optical properties of the quinoline core. beilstein-journals.org DFT and TD-DFT calculations can quantify these effects, explaining the shifts in absorption and emission spectra observed experimentally. beilstein-journals.org Furthermore, these methods can be used to predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, by employing techniques like the Gauge-Including Atomic Orbital (GIAO) method. science.gov

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving 2,4-bis(trifluoromethyl)quinoline. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products. chinesechemsoc.org The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

For reactions such as nucleophilic substitution or metal-catalyzed cross-coupling involving quinoline derivatives, DFT can be used to explore different possible reaction pathways and determine the most energetically favorable one. chinesechemsoc.org This understanding of reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of the products. chinesechemsoc.org

For flexible molecules, conformational analysis is essential to understand their behavior. While 2,4-bis(trifluoromethyl)quinoline itself is largely rigid, its derivatives with flexible substituents may exist in multiple conformations. DFT can be used to calculate the relative energies of these different conformers, thereby constructing an energy landscape. chinesechemsoc.orgnih.gov

The energy landscape provides a comprehensive picture of the conformational preferences of the molecule, identifying the lowest energy (most stable) conformers and the energy barriers between them. nih.gov This information is vital for understanding how the molecule interacts with its environment, such as a biological receptor or a solvent. For example, the biological activity of a molecule can be highly dependent on its ability to adopt a specific conformation that fits into the binding site of a protein.

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical methods provide a powerful framework for understanding and predicting the reactivity and selectivity of 2,4-bis(trifluoromethyl)quinoline in various chemical transformations. nih.govresearchgate.net By calculating a range of molecular properties known as reactivity descriptors, it is possible to gain insights into how the molecule will behave in a chemical reaction.

Key reactivity descriptors derived from quantum chemical calculations include:

Electron Affinity (A): The energy released when an electron is added to a molecule.

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of changing the electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These descriptors, often calculated using the energies of the HOMO and LUMO, can be used to predict the most likely sites for electrophilic and nucleophilic attack on the 2,4-bis(trifluoromethyl)quinoline molecule. For example, the molecular electrostatic potential (MEP) map, which can be calculated using DFT, visually represents the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is invaluable for predicting the regioselectivity of reactions.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, which arises from the combination of the positive charges of the atomic nuclei and the negative charges of the electrons.

For 2,4-Bis(trifluoromethyl)quinoline , the MEP map would be characterized by distinct regions of positive, negative, and neutral potential.

Negative Potential (Red/Yellow Regions): These areas indicate an excess of electron density and are susceptible to electrophilic attack. In the case of 2,4-Bis(trifluoromethyl)quinoline, the most electron-rich region is expected to be located around the nitrogen atom of the quinoline ring due to the presence of its lone pair of electrons. This region would be the primary site for protonation and interaction with Lewis acids.

Positive Potential (Blue Regions): These regions are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the quinoline ring would exhibit a positive potential. Furthermore, the highly electronegative fluorine atoms of the two trifluoromethyl (CF₃) groups would strongly withdraw electron density, creating significant positive potential on the carbon atoms of the CF₃ groups and, to a lesser extent, on the carbon atoms at positions 2 and 4 of the quinoline ring to which they are attached.

Neutral Potential (Green Regions): These areas represent a balance between positive and negative charges, typically found over the aromatic carbon framework.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. This analysis provides a detailed picture of how molecules pack together and the nature and relative importance of the various intermolecular contacts.

For a crystalline solid of 2,4-Bis(trifluoromethyl)quinoline , the Hirshfeld surface analysis would reveal the key interactions governing its crystal packing. The analysis is typically complemented by 2D "fingerprint plots," which summarize the distribution of intermolecular contacts.

dnorm Surface: This surface is mapped with a normalized contact distance, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. For 2,4-Bis(trifluoromethyl)quinoline, which lacks classical hydrogen bond donors, the most significant close contacts would likely involve fluorine atoms.

Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. For 2,4-Bis(trifluoromethyl)quinoline, the fingerprint plot would be expected to show significant contributions from:

F···F contacts: Interactions between the fluorine atoms of adjacent trifluoromethyl groups would also be prominent.

C···H/H···C contacts: These represent van der Waals interactions between the carbon and hydrogen atoms of the aromatic rings.

C···C contacts: These would indicate π-π stacking interactions between the quinoline ring systems of adjacent molecules. The planar aromatic core of the quinoline moiety would facilitate such stacking.

N···H/H···N and N···C/C···N contacts: Interactions involving the quinoline nitrogen atom would also be present, reflecting its role in the crystal packing.

By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, providing a clear quantitative measure of their relative importance in the crystal structure. This analysis is crucial for understanding the solid-state properties of the compound and for crystal engineering efforts.

Applications in Chemical Science and Technology Non Biological Focus

Role as a Chemical Building Block in Complex Molecular Syntheses

2,4-Bis(trifluoromethyl)quinoline serves as a versatile and crucial building block in the synthesis of more complex molecular architectures. researchgate.net The presence of the electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the quinoline (B57606) ring, enabling a variety of chemical transformations.

One prominent application is in cross-coupling reactions. For instance, brominated 2-trifluoromethylquinolines are effective substrates in palladium-catalyzed Sonogashira reactions, leading to the formation of various alkynylated quinolines. beilstein-journals.orgnih.gov This method allows for the introduction of diverse substituents onto the quinoline core, paving the way for the synthesis of a wide array of functional molecules with tailored properties. beilstein-journals.org The reaction of 4,8-dibromo-2-(trifluoromethyl)quinoline (B1352717) with phenylacetylene, for example, yields the corresponding bis-alkynylated product in quantitative yield. beilstein-journals.org

Furthermore, synthetic routes to 2,4-bis(trifluoromethyl)quinoline derivatives have been developed from readily available starting materials. A notable method involves the reaction of anilines with 1,3-bis(trifluoromethyl)prop-2-ene 1-iminium triflate salts, which proceeds through a Michael addition followed by an intramolecular cyclization sequence. researchgate.net Another approach utilizes the tandem reaction of α,β-unsaturated trifluoromethyl ketones with anilines to produce 2-trifluoromethyl quinolines. rsc.org These synthetic strategies highlight the accessibility of the 2,4-bis(trifluoromethyl)quinoline scaffold for further chemical elaboration.

The compound's utility as a building block is also demonstrated in the preparation of di(quinolinyl)arylamines and tri(quinolinyl)amine, which are functional fluorophores that undergo regioselective photocyclization reactions. nih.gov

Table 1: Examples of Complex Molecular Syntheses Utilizing 2,4-Bis(trifluoromethyl)quinoline Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4,8-Dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene, Pd(OAc)₂, XPhos | 4,8-Bis(phenylethynyl)-2-(trifluoromethyl)quinoline | Quantitative | beilstein-journals.org |

| 2,6-Dibromo-4-(trifluoromethyl)quinoline | Various acetylenes, Pd(PPh₃)₄, CuI, NEt₃, dioxane | 2,6-Bis-alkynylated-4-(trifluoromethyl)quinolines | 77-85% | beilstein-journals.org |

| Aniline (B41778) | 1,3-Bis(trifluoromethyl)prop-2-ene 1-iminium triflate salt | 2,4-Bis(trifluoromethyl)quinoline | - | researchgate.net |

| α,β-Unsaturated trifluoromethyl ketones | Anilines | 2-Trifluoromethyl quinolines | - | rsc.org |

Utility as a Ligand in Coordination and Organometallic Chemistry

The nitrogen atom in the quinoline ring of 2,4-Bis(trifluoromethyl)quinoline possesses a lone pair of electrons, making it an effective coordination site for metal ions. Consequently, this compound and its derivatives have been extensively used as ligands in the field of coordination and organometallic chemistry. nih.gov The strong electron-withdrawing nature of the two trifluoromethyl groups modulates the electron density on the nitrogen atom, which in turn influences the properties of the resulting metal complexes.

A significant example is the synthesis of novel tetrakis-[4-((2,8-bis(trifluoromethyl)quinolin-4-yl)oxyl)] substituted metallophthalocyanines. bohrium.com In these complexes, the bis(trifluoromethyl)quinoline moiety is peripherally attached to a phthalocyanine (B1677752) macrocycle, which then coordinates with various metal ions such as zinc, cobalt, and iron. bohrium.com The resulting complexes have been characterized by various spectroscopic methods, and their redox properties have been investigated, demonstrating the successful incorporation of the quinoline-based ligand. bohrium.com

Furthermore, quinoline-based ligands have been complexed with nickel centers ligated with CF3 and C2F5 groups. unit.no These complexes have been studied by NMR spectroscopy and single-crystal X-ray crystallography, providing insights into their structural and electronic properties. unit.no The coordination of such ligands to metal centers is crucial for the development of new catalysts and functional materials.

Catalytic Applications in Organic Transformations

Complexes derived from 2,4-Bis(trifluoromethyl)quinoline and its analogs have shown significant promise in catalysis, particularly in organic transformations. The unique electronic environment created by the trifluoromethyl groups can enhance the catalytic activity and selectivity of the metal center.

One notable application is in C-H bond functionalization. A mixture of complexes derived from a nickel bis-trifluoromethyl precursor and a ligand architecture based on a quinoline/pyridine-aniline-quinoline system was found to be moderately active in the C-H trifluoromethylation of arenes using the Umemoto I reagent. unit.no This highlights the potential of these complexes in facilitating challenging chemical transformations.

Moreover, iron(II) phthalocyanine complexes bearing tetrakis-[4-((2,8-bis(trifluoromethyl)quinolin-4-yl)oxyl)] substituents have demonstrated electrocatalytic activity for the oxygen reduction reaction (ORR). bohrium.com These complexes have been identified as suitable electrocatalysts for both polymer electrolyte membrane and direct methanol (B129727) fuel cells, exhibiting high catalytic performance and tolerance to methanol. bohrium.com

Iridium complexes featuring quinoline-based ligands have also been employed as catalysts for the acceptorless dehydrogenative coupling reaction of o-aminobenzyl alcohols with secondary alcohols to synthesize various substituted quinolines. beilstein-journals.org

Development of Advanced Fluorinated Materials

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy for the development of advanced materials with enhanced properties. The CF3 groups are known to increase thermal stability, chemical resistance, and lipophilicity. beilstein-journals.orgchemimpex.com Consequently, 2,4-Bis(trifluoromethyl)quinoline is a valuable precursor for the creation of high-performance fluorinated materials. chemimpex.com

While specific polymers derived directly from 2,4-bis(trifluoromethyl)quinoline are not extensively documented in the provided search results, the general principles of fluorinated materials suggest its potential. The unique properties of this compound make it an attractive monomer or additive for creating materials suitable for demanding applications where thermal and chemical stability are paramount. chemimpex.com For instance, fluorinated quinolines are of interest for developing materials with specific optical and electronic properties.

Optoelectronic and Photophysical Applications

The rigid, aromatic structure of the quinoline ring system, combined with the electronic influence of the trifluoromethyl groups, endows 2,4-Bis(trifluoromethyl)quinoline and its derivatives with interesting photophysical properties, making them suitable for various optoelectronic applications. nih.gov

Luminescence and Fluorescence Properties

Derivatives of 2,4-Bis(trifluoromethyl)quinoline often exhibit strong fluorescence with high quantum yields. beilstein-journals.org For example, alkynylated quinolines synthesized via Sonogashira coupling of brominated 2-trifluoromethylquinolines display intense fluorescence. beilstein-journals.org The emission properties can be tuned by altering the substitution pattern on the quinoline core. beilstein-journals.orgacs.org

Studies on bis[2,4-di(trifluoromethyl)quinoline-7-yl]amine and related compounds have shown that these molecules act as functional fluorophores. nih.gov Upon irradiation, they undergo photoreactions that lead to changes in their emission color, for instance, from yellowish-green to blue. nih.gov Benzo[X]quinoline derivatives bearing bis-trifluoromethyl and amine groups have also been designed as push-pull-type fluorescent dyes, with some exhibiting emission in the near-infrared region in polar solvents. acs.org

Table 2: Photophysical Properties of Selected 2,4-Bis(trifluoromethyl)quinoline Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |

| 4,8-Bis(phenylethynyl)-2-(trifluoromethyl)quinoline | Cyclohexane | 382 | 433 | 66 | beilstein-journals.org |

| 2,6-Bis(phenylethynyl)-4-(trifluoromethyl)quinoline | Cyclohexane | 358 | 407 | - | beilstein-journals.org |

| Bis[2,4-di(trifluoromethyl)quinoline-7-yl]methylamine | - | - | Yellowish-green (initial) | - | nih.gov |

| Photoproduct of Bis[2,4-di(trifluoromethyl)quinoline-7-yl]methylamine | - | - | Blue (after irradiation) | - | nih.gov |

Application in Organic Light-Emitting Diodes (OLEDs)

The strong luminescence and good charge transport properties of quinoline derivatives make them promising candidates for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netbohrium.com While direct application of 2,4-Bis(trifluoromethyl)quinoline itself in OLEDs is not explicitly detailed in the search results, related compounds have been successfully incorporated into OLED devices.

Photovoltaic Applications in Organic Solar Cells

The exploration of nitrogen-containing heterocyclic compounds, such as quinoline derivatives, has been a significant area of this research. The electronic properties of the quinoline scaffold can be tuned through the introduction of various substituent groups, making them candidates for a range of optoelectronic applications. In particular, the incorporation of strongly electron-withdrawing trifluoromethyl groups can significantly alter the frontier molecular orbital energy levels (HOMO and LUMO) of a molecule, which is a key consideration in the design of materials for OSCs.

However, a thorough review of the scientific literature and research databases indicates a lack of specific studies on the application of 2,4-Bis(trifluoromethyl)quinoline in organic solar cells. While there is research on other quinoline derivatives in photovoltaic devices, such as 6-CF3-1H-pyrazolo[3,4-b]quinolines in bulk heterojunction solar cells mdpi.comresearchgate.netdoaj.org, and the broader use of the quinoline motif in dye-sensitized solar cells and as electron transport materials in organic light-emitting diodes (OLEDs), there is no available data detailing the performance of 2,4-Bis(trifluoromethyl)quinoline itself as a component in an organic solar cell.

Consequently, no detailed research findings or data tables on the photovoltaic performance of 2,4-Bis(trifluoromethyl)quinoline in organic solar cells can be presented.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Methodologies

The development of new and environmentally benign methods for synthesizing the 2,4-bis(trifluoromethyl)quinoline core is a primary area for future research. Current methods, while effective, may rely on harsh reagents or produce significant waste. Future efforts will likely focus on catalyst- and solvent-free conditions, as well as atom-economical protocols to enhance the green credentials of its production. researchgate.net One promising avenue is the exploration of one-pot multicomponent reactions, which can streamline the synthesis process and reduce the need for intermediate purification steps. researchgate.net The use of nanocatalysts also presents an attractive, sustainable option for the synthesis of quinoline (B57606) derivatives, offering high yields and the potential for catalyst recycling. nih.gov Furthermore, visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes offers a modern and efficient approach to constructing the 2-trifluoromethyl quinoline scaffold, a strategy that could be adapted and optimized for the 2,4-disubstituted analogue. researchgate.net

Advanced Mechanistic Studies of Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of 2,4-bis(trifluoromethyl)quinoline is crucial for optimizing existing protocols and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these pathways. For instance, investigating the kinetics and substituent effects in modified Combes reactions using techniques like 19F NMR spectroscopy can provide valuable insights into the rate-determining steps of quinoline formation. researchgate.net Mechanistic studies on palladium-catalyzed C-H activation/functionalization reactions will also be critical, particularly in understanding the role of directing groups and the nature of the catalytic cycle. mdpi.comnih.gov Such studies will not only demystify the reaction processes but also pave the way for more controlled and selective transformations.

Design and Synthesis of New Functionalized Derivatives

The core structure of 2,4-bis(trifluoromethyl)quinoline serves as a versatile scaffold for the creation of a diverse library of new derivatives with tailored properties. A significant future direction will be the synthesis of novel functionalized analogues by introducing various substituents at different positions of the quinoline ring. researchgate.netutmb.edu For example, the introduction of amino groups can lead to compounds with potential antimycobacterial activity. semanticscholar.org The synthesis of derivatives bearing amino alcohol fragments has also shown promise in developing new antibacterial agents. bohrium.com Furthermore, the incorporation of moieties like 1,2,4-oxadiazoles could be explored for potential anticancer applications. dntb.gov.ua The development of efficient synthetic routes to these new derivatives, such as through multi-step reactions starting from functionalized anilines, will be a key focus. researchgate.netutmb.edu

Deeper Computational Insights into Structure-Reactivity Relationships

Computational chemistry offers a powerful lens through which to examine the intricate relationship between the structure of 2,4-bis(trifluoromethyl)quinoline and its chemical reactivity. Future research will undoubtedly leverage advanced computational methods, such as Density Functional Theory (DFT), to gain a deeper understanding of its electronic properties, molecular orbitals, and reactivity descriptors. researchgate.netdergipark.org.trresearchgate.net These theoretical studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic strategies. dergipark.org.tr Furthermore, computational modeling can be employed to study the interaction of 2,4-bis(trifluoromethyl)quinoline derivatives with biological targets or material surfaces, providing valuable insights for drug design and materials science applications. researchgate.net By combining theoretical calculations with experimental results, a comprehensive picture of its structure-activity relationship can be established.

Expanding Applications in Emerging Materials Science and Chemical Technologies

The unique electronic and photophysical properties endowed by the two trifluoromethyl groups make 2,4-bis(trifluoromethyl)quinoline an exciting candidate for a range of applications in materials science and chemical technology. Future research will focus on harnessing these properties to develop novel materials. For instance, its fluorescent properties could be exploited in the creation of organic light-emitting diodes (OLEDs) and chemical sensors. quinoline-thiophene.combohrium.com The introduction of different substituents can further tune these photophysical properties. beilstein-journals.org The potential of its derivatives as corrosion inhibitors for metals is another promising area of investigation, where its adsorption behavior on metal surfaces can be studied both experimentally and computationally. researchgate.net As our understanding of this compound grows, so too will the scope of its applications in diverse and emerging technological fields.

Q & A

Q. What are standard synthetic routes for preparing 2,4-bis(trifluoromethyl)quinoline derivatives?

Common methods include:

- Trifluoromethylation of aromatic amines using trifluoroiodomethane-zinc-sulfur dioxide systems .